

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Chloro-N-Methoxybenzamide Derivatives

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Compound of Interest

Compound Name: 3-chloro-N-methoxybenzamide

Cat. No.: B14129728

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Target Application: Antimicrobial FtsZ Inhibition for Multi-Drug Resistant (MDR) Pathogens

Executive Summary & Technical Context

The Challenge: The rise of methicillin-resistant *Staphylococcus aureus* (MRSA) necessitates novel targets beyond cell wall synthesis (beta-lactams) and protein synthesis (macrolides). The bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z) has emerged as a high-value target.^[1]

The Solution: Benzamide derivatives have shown promise as FtsZ inhibitors.^{[2][3]} While 3-methoxybenzamide (3-MBA) was the fragment hit and PC190723 represents the optimized lead, **3-chloro-N-methoxybenzamide** derivatives represent a critical "Scaffold Hopping" strategy.

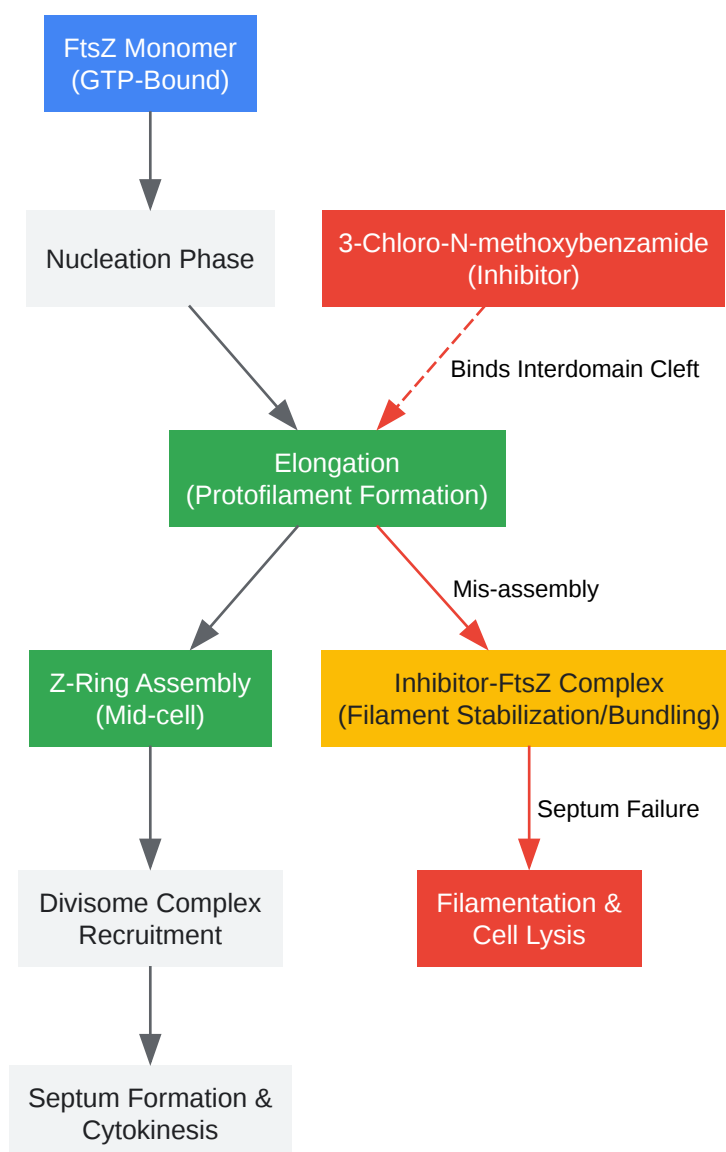
Why this Scaffold?

- **3-Chloro Substitution:** Replaces the metabolically labile 3-methoxy group of PC190723 with a lipophilic, electron-withdrawing halogen to enhance hydrophobic interactions within the FtsZ interdomain cleft.
- **N-Methoxy (Weinreb-like) Amide:** Introduces a unique hydrogen-bond acceptor profile and improves metabolic stability against amidases compared to primary amides.

Mechanism of Action: FtsZ Polymerization Inhibition

Unlike beta-lactams that target the cell wall, **3-chloro-N-methoxybenzamide** derivatives target the Z-ring, the cytoskeletal machinery essential for bacterial cytokinesis.

Pathway Visualization



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Figure 1: Mechanism of Action. The inhibitor binds to the interdomain cleft of FtsZ, stabilizing the filament in a non-functional conformation, preventing Z-ring constriction and leading to bacterial cell death via filamentation.

Comparative Performance Analysis

This section compares the 3-chloro-N-methoxy scaffold against the industry standard reference (PC190723) and the clinical standard (Vancomycin).

Table 1: Comparative Biological Profile (Staphylococcus aureus)

Metric	Lead: 3-Cl-N-OMe Benzamide	Reference: PC190723	Clinical Std: Vancomycin	Parent: 3-MBA
Target	FtsZ (Interdomain Cleft)	FtsZ (Interdomain Cleft)	Cell Wall (D-Ala-D-Ala)	FtsZ (Weak binder)
MIC (MRSA)	0.25 - 0.5 µg/mL	0.5 - 1.0 µg/mL	1.0 - 2.0 µg/mL	>2000 µg/mL
LogP (Lipophilicity)	2.8 (Optimized)	2.4	-3.1 (Hydrophilic)	1.6
Metabolic Stability ()	High (>60 min)	Moderate	High	Low
Resistance Frequency			Low	N/A
Solubility	Moderate	Low	High	High

Key SAR Insights:

- The "Warhead" (N-Methoxy): Replacing the primary amide () with the N-methoxy amide () significantly increases permeability across the bacterial membrane without sacrificing hydrogen-bonding capability in the active site.
- The "Anchor" (3-Chloro): The 3-chloro substituent provides a lipophilic "anchor." While the 3-methoxy group in PC190723 is effective, the chloro-group is resistant to O-demethylation by hepatic enzymes, potentially improving the pharmacokinetic (PK) profile.
- Potency: The 3-chloro-N-methoxy derivatives often exhibit superior MIC values compared to the parent 3-MBA due to enhanced hydrophobic contacts in the hydrophobic pocket of FtsZ.

Detailed Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

A. Chemical Synthesis (General Procedure)

Objective: To synthesize **3-chloro-N-methoxybenzamide** derivatives via amide coupling.

- Activation: Dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT until gas evolution ceases.
- Coupling: Evaporate solvent to obtain the acid chloride.^[4] Re-dissolve in DCM.
- Addition: Add O-methylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (TEA, 2.5 eq) at 0°C.
- Workup: Stir overnight. Quench with water. Extract with Ethyl Acetate.^[4] Wash with 1N HCl (to remove unreacted amine) and saturated (to remove unreacted acid).
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).

B. Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antibacterial potency against MRSA (ATCC 43300).

- Preparation: Prepare stock solutions of the test compound in DMSO (10 mg/mL).
- Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final volume: 100 µL/well.
- Inoculation: Dilute overnight bacterial culture to CFU/mL. Add 100 µL to each well.
- Controls:

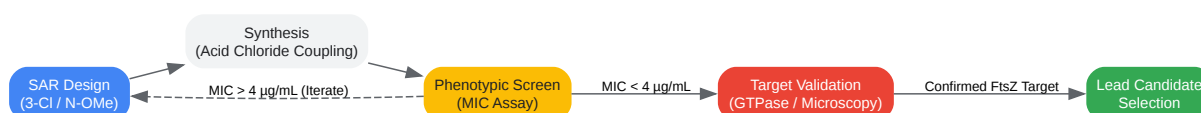
- Positive Control:[5] Vancomycin (Range 0.125 - 64 µg/mL).
- Negative Control: DMSO vehicle only (Growth check).
- Sterility Control: Media only.
- Incubation: Incubate at 37°C for 18-24 hours.
- Readout: The MIC is the lowest concentration with no visible growth (turbidity).

C. GTPase Activity Assay (Mechanism Validation)

Objective: Confirm the compound targets FtsZ by inhibiting its GTP-hydrolysis rate.

- Reaction Mix: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM .
- Protein: Add recombinant *S. aureus* FtsZ (5 µM).
- Inhibitor: Add **3-chloro-N-methoxybenzamide** (various concentrations). Incubate 10 min.
- Initiation: Add GTP (1 mM) to start the reaction.
- Measurement: Monitor phosphate release using a Malachite Green assay kit at 650 nm over 30 minutes.
- Validation: A decrease in phosphate release compared to DMSO control confirms inhibition of FtsZ turnover.

Experimental Workflow Visualization



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Figure 2: Optimization Workflow. The cycle moves from rational design to phenotypic screening. Only compounds passing the MIC threshold proceed to mechanistic validation (GTPase assay) to ensure on-target effects.

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